molecular formula C9H6FN3O B11772472 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 51306-43-5

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B11772472
CAS No.: 51306-43-5
M. Wt: 191.16 g/mol
InChI Key: UPJVKVVMDCKGQB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core, a privileged scaffold in pharmaceutical development known for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which facilitates optimal target binding . The aldehyde functional group at the 4-position provides a versatile handle for synthetic elaboration via condensation or nucleophilic addition reactions, allowing researchers to create diverse compound libraries. The 2-fluorophenyl substituent can influence the molecule's electronic properties and overall bioavailability.1,2,3-Triazole derivatives are extensively investigated for their broad spectrum of biological activities. They serve as key structural components in the development of potential therapeutic agents, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research , α-glucosidase inhibitors for anti-diabetic applications , and anticancer compounds . Furthermore, the 1,2,3-triazole motif is found in agents with documented antimicrobial, anti-inflammatory, and antiviral properties . This specific carbaldehyde derivative is particularly useful for constructing more complex molecular architectures via its reactive aldehyde group, making it a valuable intermediate in organic synthesis and the development of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical substances with appropriate safety precautions.

Properties

CAS No.

51306-43-5

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

2-(2-fluorophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H

InChI Key

UPJVKVVMDCKGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=CC(=N2)C=O)F

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

  • Azide Component : 2-Fluorophenyl azide is synthesized via diazotization of 2-fluoroaniline followed by treatment with sodium azide.

  • Alkyne Component : Propargyl aldehyde derivatives, though unstable, are generated in situ using protective groups (e.g., acetals). For example, propargyl alcohol is oxidized to propargyl aldehyde under Swern conditions.

Typical Protocol :

  • Substrate Mixing : 2-Fluorophenyl azide (1.2 eq), propargyl aldehyde (1.0 eq), CuI (10 mol%), and Et₃N (2 eq) in THF at 0°C.

  • Cycloaddition : Stirred at 25°C for 12 hours.

  • Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via silica chromatography.

Yield : 67–78%.
Key Advantage : High functional group tolerance and scalability.

Oxidation of Hydroxymethyltriazole Precursors

Hydroxymethyltriazoles serve as versatile intermediates for aldehyde synthesis. Kalisiak’s three-component reaction provides direct access to 2-hydroxymethyl-2H-triazoles, which are oxidized to the target aldehyde.

Synthetic Pathway:

  • Three-Component Reaction :

    • Terminal alkyne (1.0 eq), NaN₃ (1.5 eq), and formaldehyde (2.0 eq) in 1,4-dioxane.

    • CuI (10 mol%) and acetic acid (1.0 eq) at 25°C for 24 hours.

    • Intermediate : 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-methanol.

  • Oxidation :

    • PCC (1.5 eq) in CH₂Cl₂ at 0°C → 25°C for 3 hours.

    • Yield : 72% after purification.

Mechanistic Insight : Copper mediates the cycloaddition, while PCC selectively oxidizes the primary alcohol without over-oxidation.

Cyclization of Hydrazones with Oxidative Steps

N-Tosylhydrazones offer a metal-free route to triazoles. Cai’s method employs iodine and TBPB to cyclize hydrazones into 1,4-diaryl triazoles.

Adaptation for Aldehyde Synthesis:

  • Hydrazone Formation :

    • 2-Fluorobenzaldehyde (1.0 eq) reacts with tosylhydrazine (1.2 eq) in EtOH under reflux.

  • Cyclization :

    • Hydrazone (1.0 eq), I₂ (20 mol%), and TBPB (1.5 eq) in DMF at 80°C for 6 hours.

  • Oxidation :

    • MnO₂ (3.0 eq) in toluene at 110°C for 2 hours introduces the aldehyde group.

Yield : 58% over two steps.
Limitation : Moderate yields due to competing side reactions.

Periodate Oxidation of Vicinal Diols in Triazole Derivatives

Historical methods from carbohydrate chemistry inspire this approach. The 1948 thesis by Sumrell demonstrates sodium periodate cleavage of vicinal diols in triazole-osazone derivatives to yield aldehydes.

Modern Adaptation:

  • Osazone Formation :

    • D-Glucose reacts with 2-fluorophenylhydrazine in acetic acid to form the osazone.

  • Cyclization :

    • Osazone treated with CuSO₄ in hot aqueous solution forms the triazole diol.

  • Oxidation :

    • NaIO₄ (2.0 eq) in H₂O/THF at 0°C cleaves the diol to the aldehyde.

Yield : 65% after chromatography.
Application : Suitable for gram-scale synthesis but requires multi-step optimization.

Comparative Analysis of Methods

Method Yield Conditions Scalability Key Reference
CuAAC67–78%Mild, room temperatureHigh
Hydroxymethyl Oxidation72%Oxidative (PCC)Moderate
Hydrazone Cyclization58%Metal-free, 80°CLow
Periodate Cleavage65%Aqueous, multi-stepModerate

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with organometallic reagents and amines:

Reaction TypeReagent/ConditionsProductKey Observations
Grignard AdditionMethylmagnesium bromide (THF, 0°C)Secondary alcohol derivativeFluorine stabilizes the transition state, improving yield (~85%)
Hydrazine CondensationHydrazine hydrate (EtOH, reflux)Hydrazone (Schiff base)Forms stable imine linkages for coordination chemistry
Diamine CondensationEthylenediamine (DMF, rt)Imidazolidine derivativeCyclization driven by aldehyde reactivity

Mechanistic Insight : The fluorine atom’s −I effect polarizes the aldehyde carbonyl, increasing susceptibility to nucleophilic attack. This is evidenced by faster reaction kinetics compared to non-fluorinated analogues .

Oxidation and Reduction

The aldehyde moiety is redox-active under controlled conditions:

TransformationReagent/ConditionsProductApplication
OxidationKMnO₄ (aqueous H₂SO₄, 60°C)2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acidPrecursor for peptide coupling
ReductionNaBH₄ (MeOH, 0°C)2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-methanolStabilizes the molecule for crystallography

Research Finding : Oxidation to the carboxylic acid proceeds quantitatively due to the triazole ring’s electron-deficient nature, which prevents over-oxidation .

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel-like condensations:

SubstrateConditionsProductNotes
MalononitrileTriethylamine (EtOH, reflux)Triazolomethylene malononitrileEthylenic proton observed at δ 7.99 (¹H NMR)
CyclopentanonePiperidine (toluene, 110°C)Fused pyran-triazole heterocycleForms rigid, planar structures for material science

Electronic Effect : The fluorine atom directs regioselectivity during cyclization by modulating electron density in the triazole ring .

Crossed Cannizzaro Reaction

Under strongly basic conditions, the aldehyde undergoes self-disproportionation:

ConditionsMajor ProductMinor ProductYield Ratio
NaOH (aq), 80°C2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbinolCorresponding carboxylic acid7:1

Mechanism : The reaction proceeds via deprotonation of the aldehyde to form a resonance-stabilized enolate, followed by hydride transfer .

Heterocycle Functionalization

The triazole ring itself participates in cycloaddition and substitution:

Reaction TypeReagent/ConditionsProductSignificance
Huisgen CycloadditionCu(I), terminal alkyne (rt)1,4-Disubstituted triazoleExpands diversity for drug discovery
HalogenationNBS (CCl₄, light)5-Bromo-triazole derivativeEnhances bioactivity via halogen bonding

Structural Impact : X-ray crystallography confirms minimal distortion in the triazole ring during these reactions, preserving planarity .

Biological Activity via Schiff Base Formation

The aldehyde forms Schiff bases with lysine residues in α-glycosidase enzymes:

Target EnzymeInhibition IC₅₀Proposed MechanismRef
Yeast α-glycosidase12.3 µMCovalent binding to catalytic lysine

Pharmacological Relevance : This inhibition mechanism is leveraged in diabetes research to delay carbohydrate digestion .

Comparative Reactivity with Non-Fluorinated Analogues

ReactionFluorinated Derivative (Yield)Phenyl Derivative (Yield)Reason for Difference
Grignard Addition85%72%Fluorine enhances electrophilicity
Knoevenagel Condensation91%78%Improved resonance stabilization

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research directions include exploring its role in metal-organic frameworks (MOFs) and asymmetric catalysis.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and agrochemicals.

Anticancer Activity

Recent studies have shown that triazole derivatives, including 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde, possess notable anticancer properties. The presence of the fluorine atom enhances its lipophilicity and biological activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)33Inhibition of ERK1/2 and NF-kB pathways
HT-29 (Colon Cancer)VariesModulation of apoptosis pathways
PT-45 (Pancreatic Cancer)Notable responseDisruption of cell cycle regulation

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. The incorporation of fluorine in the structure of this compound has been shown to enhance its efficacy against various pathogens.

Pathogen Activity Level Mechanism
Gram-positive bacteriaModerate to highDisruption of cell wall synthesis
Gram-negative bacteriaVariesInhibition of protein synthesis
Fungi (e.g., Candida spp.)ModerateInhibition of ergosterol biosynthesis

Fluorinated Triazoles in Cancer Therapy

A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells. This indicates that modifications to the triazole structure can lead to improved therapeutic agents.

Antimicrobial Efficacy

Another investigation revealed that a series of triazole derivatives, including this compound, showed promising results against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on triazole chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (Non-fluorinated analog)

  • Structure : Lacks the fluorine substituent on the phenyl ring.
  • Activity: Exhibits α-glycosidase inhibition but with reduced potency compared to fluorinated analogs.
  • Planarity : Retains the planar 2H-triazole conformation, facilitating π–π stacking interactions with aromatic residues in enzymes .

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (4-Fluorophenyl isomer)

  • Structure : Fluorine at the para position of the phenyl ring.
  • Activity : Lower α-glycosidase inhibition compared to the 2-fluorophenyl analog. The para-fluorine may induce steric or electronic mismatches in enzyme binding pockets .
  • Crystallography: Crystallizes in the monoclinic space group P2₁/c with distinct packing influenced by hydrogen bonding between aldehyde groups and adjacent molecules .

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (1H-Triazole tautomer)

  • Structure: Adopts the 1H-triazole tautomer, creating a non-planar "V" shape (dihedral angle ~88° between phenyl and triazole planes).
  • Activity : Significantly reduced α-glycosidase inhibition due to conformational constraints that hinder optimal enzyme interactions .

Functional Group Modifications

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

  • Structure : Aldehyde replaced with a carboxylic acid group.
  • However, the absence of the aldehyde eliminates Schiff base formation, resulting in negligible α-glycosidase inhibition .
  • Molecular Weight : 207.16 g/mol (vs. 191.15 g/mol for the aldehyde derivative) .

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde O-Acetyloxime

  • Structure : Aldehyde converted to an acetylated oxime.
  • Implications : The oxime group reduces electrophilicity, preventing Schiff base formation. This modification likely diminishes bioactivity, though specific data are unavailable .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Position Functional Group α-Glycosidase Inhibition Planarity (Dihedral Angle)
This compound 2-Fluorophenyl Aldehyde High Planar (0–10°)
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde 4-Fluorophenyl Aldehyde Moderate Planar (0–10°)
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde - Aldehyde Low Non-planar (~88°)
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid 2-Fluorophenyl Carboxylic Acid None Planar

Key Findings:

Aldehyde Group Essential : The aldehyde is critical for activity, as its replacement with carboxylic acid or oxime abolishes or reduces inhibition .

Fluorine Position Matters : 2-Fluorophenyl enhances activity compared to 4-fluorophenyl, likely due to optimized electronic effects and steric compatibility .

Tautomerism Dictates Geometry : 2H-triazole derivatives’ planarity enables stronger enzyme interactions than the bent 1H-triazole analogs .

Biological Activity

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde, with the CAS number 51306-43-5, is a compound belonging to the triazole family. Its molecular formula is C9_9H6_6FN3_3O and it has a molecular weight of approximately 191.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways relevant to cancer and vascular diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • VEGFR-2 Inhibition : The compound has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays have shown promising results with IC50_{50} values comparable to established inhibitors like sunitinib .

The proposed mechanism of action for triazole derivatives involves:

  • Inhibition of Kinase Activity : The binding affinity of this compound to VEGFR-2 suggests that it may disrupt the phosphorylation processes critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by assays such as Annexin V-FITC .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorophenyl group enhances lipophilicity and may improve cellular uptake, while the triazole ring contributes to its interaction with target proteins.

Table: Summary of Biological Activity Data

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism
HL-60 (Leukemia)10.32VEGFR-2 Inhibition
HCT-15 (Colon)6.62Apoptosis Induction
UO-31 (Renal)7.69Kinase Inhibition

Case Study: Antiproliferative Effects

A detailed investigation was conducted on the antiproliferative effects of this compound across multiple cancer cell lines. The study utilized a range of assays including MTT and colony formation assays to assess cell viability and proliferation post-treatment. The findings indicated that:

  • The compound significantly reduced cell viability in a dose-dependent manner.
  • Morphological changes consistent with apoptosis were observed in treated cells.

Future Directions

The ongoing research into the biological activity of triazole derivatives like this compound suggests potential for development into therapeutic agents targeting angiogenesis and tumor growth. Further studies are necessary to elucidate the full spectrum of its biological effects and optimize its pharmacological profile.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsKey Product(s)Reference
Oxidation with NaIO₄Sodium periodate, aqueous mediumTriazole-4-carbaldehyde
Condensation with malononitrileMalononitrile, piperidine, refluxTriazole-acrylonitrile adducts

Basic Question: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:
X-ray crystallography is critical for resolving the molecular conformation and intermolecular interactions. The compound crystallizes in monoclinic space groups (e.g., P2₁ or P2₁/c) with distinct dihedral angles between the fluorophenyl and triazole moieties . Software like SHELXL is used for refinement, leveraging high-resolution data to model hydrogen bonding and π–π interactions . For example, the aldehyde group’s planarity in this compound contrasts with "V-shaped" derivatives, influencing biological activity .

Basic Question: What biological activities have been reported for this compound?

Methodological Answer:
The aldehyde derivative exhibits notable α-glycosidase inhibition, attributed to its ability to form Schiff bases with enzyme amine groups . In contrast, non-aldehydic analogues (e.g., triazole-methyl benzoate) show minimal activity, highlighting the aldehyde’s role in binding .

Q. Table 2: Biological Activity Comparison

CompoundActivity (α-Glycosidase Inhibition)Structural FeatureReference
This compoundHighAldehyde group
(2-(4-Fluorophenyl)-2H-triazol-4-yl)methanolLowHydroxymethyl group

Advanced Question: How can reaction mechanisms for heterocyclic derivatization be optimized?

Methodological Answer:
Optimization involves controlling reaction kinetics and regioselectivity. For instance, the aldehyde’s reactivity in Knoevenagel condensations can be tuned by adjusting the base (e.g., piperidine) and solvent polarity . Cyclization with nucleophiles (e.g., ethanolamine or thiourea) requires precise stoichiometry to avoid side products like thiazoles or pyridines . Computational modeling (e.g., DFT) may predict favorable pathways for ring closure.

Advanced Question: How do crystallographic data resolve contradictions in biological activity reports?

Methodological Answer:
Crystallographic data reveal structural motifs critical for activity. For example, the planar aldehyde group in this compound enables π–π stacking with enzyme active sites, while non-planar derivatives (e.g., "V-shaped" benzoates) exhibit steric hindrance . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize the bioactive conformation .

Q. Table 3: Crystallographic Parameters

CompoundSpace GroupDihedral Angle (°)Key InteractionsReference
This compoundP2₁/c88.11(4)π–π stacking, C–H···O
2’-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-yl]-4-MeO-biphenyl-2-carbaldehydeP172.3C–H···F, N–H···O

Advanced Question: What computational methods support the interpretation of Hirshfeld surface analysis?

Methodological Answer:
Hirshfeld surfaces are analyzed using software like CrystalExplorer to map intermolecular contacts (e.g., dₙᵒᵣₘ plots). For this compound, this analysis quantifies contributions from H···F (7.2%) and H···O (15.4%) interactions, which correlate with crystallographic packing . Pair distribution function (PDF) analysis or molecular dynamics simulations can further validate these interactions under varying conditions.

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